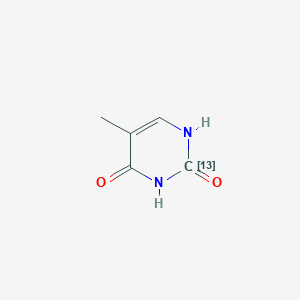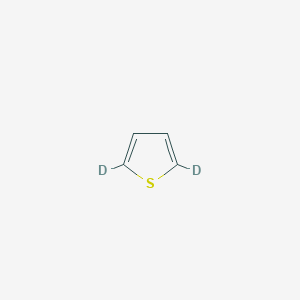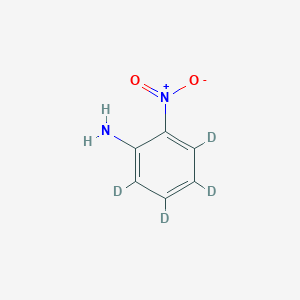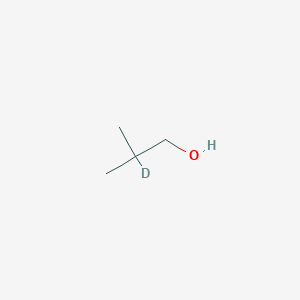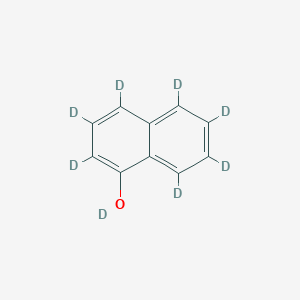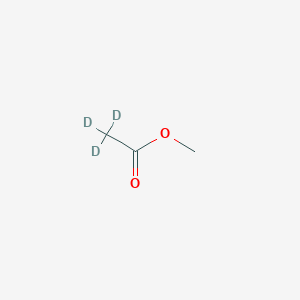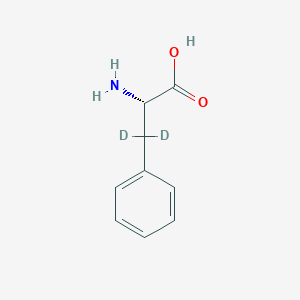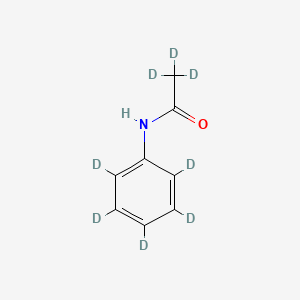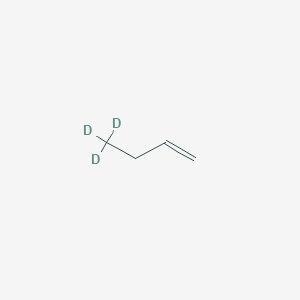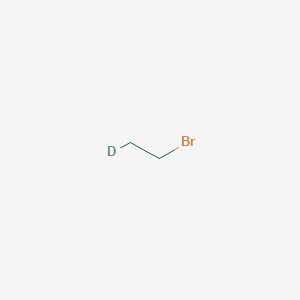
3-Pentanone-2,2,4,4-D4
Übersicht
Beschreibung
3-Pentanone-2,2,4,4-D4 is a chemical compound with the molecular formula C5H6D4O . It is also known as Di-tert-butyl ketone, Hexamethylacetone, or Pivalone . The IUPAC name for this compound is 3-Pentanone, 2,2,4,4-tetramethyl- .
Molecular Structure Analysis
The molecular weight of this compound is 142.2386 . The structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the reduction reaction of 2,2,4,4-tetramethyl-3-pentanone using lithium triethylborohydride under standard conditions (tetrahydrofuran, 0°C) has been examined .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.419 . The density of this compound is 0.824 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
1. Chemical Reaction Kinetics
- Metathetical Reaction Studies : James and Steacie (1958) investigated the photolysis of 3-pentanone-d10 and found significant findings regarding the metathetical reaction kinetics involving the ethyl radical. They observed that the isotopic effect, such as the substitution of D (Deuterium) for H (Hydrogen), impacts the activation energy of the reaction, providing valuable insights into the reaction mechanisms (James & Steacie, 1958).
2. Petrochemical Research
- Oil Recovery Enhancement : Argüelles-Vivas et al. (2020) highlighted the application of 3-pentanone in enhancing water imbibition in core flooding of fractured carbonate cores. This research demonstrated that 3-pentanone can significantly influence oil recovery processes, especially in the presence of an initial aqueous phase in the matrix (Argüelles-Vivas et al., 2020).
3. Purification Processes
- Purification of Phosphoric Acid : Marcilla, Rulz, and Martinez-Pons (1993) utilized 3-Pentanone for the purification of wet process phosphoric acid, exploring its efficiency in impurity distribution and purification behaviors compared to other solvents (Marcilla, Rulz, & Martinez-Pons, 1993).
4. Combustion and Fuel Studies
- Pyrolysis and Oxidation in Combustion : Dames et al. (2014) used 3-pentanone in studying the kinetics of its pyrolysis and oxidation within combustion environments. This research is pivotal in understanding the behavior of 3-pentanone in high-temperature conditions typical in internal combustion engines (Dames et al., 2014).
5. Atmospheric Chemistry
- Atmospheric Aerosol Interaction : Plath, Valley, and Richmond (2013) explored how 3-pentanone adsorbs at the vapor-water interface on aerosols, providing insights into the behavior of ketones in atmospheric conditions. This study is significant for understanding the role of organic materials like 3-pentanone in Earth's atmosphere (Plath, Valley, & Richmond, 2013).
6. Synthesis and Chemical Interactions
- Enolization and Isotope Effects : Held and Xie (1997) focused on the enolization of 3-Pentanone-2,2-d2, measuring internal deuterium kinetic isotope effects. Their findings contribute to the understanding of proton transfer in chemical synthesis processes (Held & Xie, 1997).
7. Fuel Concentration Measurement Techniques
- Internal Combustion Engine Analysis : Einecke, Schulz, and Sick (2000) presented a method based on laser-induced fluorescence of 3-pentanone for measuring concentration, temperature, and fuel/air equivalence ratios in internal combustion engines. This technique is important for engine performance and emission analysis (Einecke, Schulz, & Sick, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,4,4-tetradeuteriopentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPIMTJIUBPUKL-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C([2H])([2H])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




